molecular formula C13H15N5OS B6507170 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea CAS No. 900009-08-7

1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea

Cat. No.: B6507170
CAS No.: 900009-08-7
M. Wt: 289.36 g/mol
InChI Key: CEQJQZUPPOYKRX-UHFFFAOYSA-N
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Description

1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinylsulfanyl group and a pyrimidinyl group connected via a propyl chain to a urea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridin-2-ylsulfanylpropylamine and pyrimidin-2-ylisocyanate.

    Reaction Conditions: The pyridin-2-ylsulfanylpropylamine is reacted with pyrimidin-2-ylisocyanate under controlled conditions to form the desired urea derivative.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity of the compound

Chemical Reactions Analysis

1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity .

Comparison with Similar Compounds

1-[3-(pyridin-2-ylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea can be compared with other similar compounds:

    Similar Compounds: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives share structural similarities and have been studied for their biological activities.

    Uniqueness: The presence of both pyridinyl and pyrimidinyl groups in this compound provides a unique combination of properties, making it a versatile compound for various applications

Properties

IUPAC Name

1-(3-pyridin-2-ylsulfanylpropyl)-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(18-12-15-7-3-8-16-12)17-9-4-10-20-11-5-1-2-6-14-11/h1-3,5-8H,4,9-10H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQJQZUPPOYKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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